Nitroso-prodenafil

Description

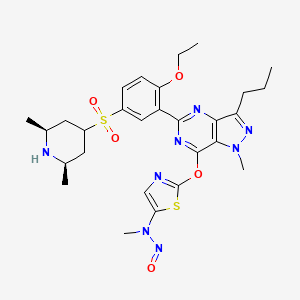

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C28H36N8O5S2 |

|---|---|

Molecular Weight |

628.8 g/mol |

IUPAC Name |

N-[2-[5-[5-[(2R,6S)-2,6-dimethylpiperidin-4-yl]sulfonyl-2-ethoxyphenyl]-1-methyl-3-propylpyrazolo[4,3-d]pyrimidin-7-yl]oxy-1,3-thiazol-5-yl]-N-methylnitrous amide |

InChI |

InChI=1S/C28H36N8O5S2/c1-7-9-21-24-25(36(6)33-21)27(41-28-29-15-23(42-28)35(5)34-37)32-26(31-24)20-14-18(10-11-22(20)40-8-2)43(38,39)19-12-16(3)30-17(4)13-19/h10-11,14-17,19,30H,7-9,12-13H2,1-6H3/t16-,17+,19? |

InChI Key |

BNIFBESUYAAZKT-JJTKIYQPSA-N |

Isomeric SMILES |

CCCC1=NN(C2=C1N=C(N=C2OC3=NC=C(S3)N(C)N=O)C4=C(C=CC(=C4)S(=O)(=O)C5C[C@H](N[C@H](C5)C)C)OCC)C |

Canonical SMILES |

CCCC1=NN(C2=C1N=C(N=C2OC3=NC=C(S3)N(C)N=O)C4=C(C=CC(=C4)S(=O)(=O)C5CC(NC(C5)C)C)OCC)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Nitroso-prodenafil

For Researchers, Scientists, and Drug Development Professionals

October 31, 2025

Abstract

Nitroso-prodenafil, a designer drug illicitly marketed in "herbal" aphrodisiacs, presents a unique and potentially hazardous pharmacological profile. Initially identified as a nitrosated analogue of sildenafil, subsequent rigorous structural analysis has redefined it as a nitro-derivative, more accurately termed nitroprodenafil or mutaprodenafil. This compound functions as a prodrug with a dual mechanism of action: the in-vivo release of aildenafil, a potent phosphodiesterase type 5 (PDE5) inhibitor, and the theoretical release of nitric oxide (NO). This guide provides a comprehensive technical overview of its mechanism of action, drawing from the available scientific literature on its identification, structural elucidation, and the known pharmacology of its active components. The significant health risks associated with its use, including the potential for severe hypotension and carcinogenicity, are also addressed.

Introduction

This compound emerged in the early 2010s as an undeclared adulterant in dietary supplements promoted for sexual enhancement.[1] Its discovery highlighted the increasing chemical sophistication of illicit drug manufacturing.[2] The compound was designed to mimic and potentially enhance the effects of approved PDE5 inhibitors like sildenafil. This guide will delve into the molecular mechanisms that underpin the pharmacological effects of this compound, providing a detailed resource for researchers and professionals in drug development and toxicology.

The Dual Mechanism of Action

This compound is a prodrug, meaning it is pharmacologically inactive until it is metabolized in the body into its active components.[3] Its primary mechanism of action is twofold:

-

Phosphodiesterase Type 5 (PDE5) Inhibition: The core therapeutic effect is derived from its metabolite, aildenafil, which is a structural analogue of sildenafil and a potent inhibitor of the PDE5 enzyme.[2][3]

-

Nitric Oxide (NO) Donation: The molecule is designed to release nitric oxide, a key signaling molecule in vasodilation.[2][3]

This dual action is intended to be synergistic, as both pathways ultimately lead to an increase in cyclic guanosine monophosphate (cGMP) levels, resulting in smooth muscle relaxation and increased blood flow.[3]

PDE5 Inhibition by Aildenafil

The process of penile erection is initiated by the release of nitric oxide in the corpus cavernosum during sexual stimulation. NO activates the enzyme guanylate cyclase, which in turn increases the levels of cGMP. cGMP acts as a second messenger, leading to the relaxation of smooth muscle in the corpus cavernosum and allowing for increased blood flow. The erectile response is terminated by the action of PDE5, which specifically hydrolyzes cGMP.[4]

Aildenafil, the active metabolite of this compound, acts as a competitive inhibitor of PDE5. By blocking the action of this enzyme, aildenafil prevents the degradation of cGMP, leading to its accumulation. This sustained high level of cGMP enhances the erectile response to sexual stimulation.

Nitric Oxide Donation

The second component of this compound's action is the release of nitric oxide. The nitrosamine moiety in the originally proposed structure was believed to be the source of NO.[2] While the structure has been revised to a nitro-derivative, the potential for NO release remains a theoretical aspect of its design, intended to directly activate guanylate cyclase and thereby increase cGMP production. This would, in theory, complement the PDE5 inhibition by aildenafil.

Signaling Pathway

The synergistic action of this compound's metabolites on the cGMP pathway is illustrated in the following diagram.

Quantitative Data

Due to the illicit nature of this compound, comprehensive quantitative pharmacological data from controlled clinical studies is unavailable. The primary focus of published research has been on its identification and structural elucidation. The following table summarizes the limited quantitative information that has been reported.

| Parameter | Value | Source |

| This compound Content per Capsule | 108 mg | [1][2] |

| Equivalent Aildenafil Content per Capsule | 84 mg | [1][2] |

| Equivalent Nitric Oxide Content per Capsule | 5.1 mg | [1][2] |

Note: The IC50 value for aildenafil's inhibition of PDE5 is not publicly available in the reviewed literature. For context, sildenafil, a structurally similar and well-characterized PDE5 inhibitor, has an IC50 of approximately 3.5 nM for PDE5.[5]

Experimental Protocols

The identification and structural elucidation of this compound and its corrected structure, nitroprodenafil, have relied on a combination of advanced analytical techniques. While detailed, step-by-step protocols are not fully disclosed in the publications, the general methodologies are outlined below.

Identification and Structural Elucidation Workflow

Key Experimental Techniques

-

Liquid Chromatography with Diode-Array Detection and Mass Spectrometry (LC-DAD-MS): This was the initial technique used to detect the unknown analogue in "herbal" supplements. It provides retention time, UV-Vis spectrum, and mass-to-charge ratio of the compound.[2]

-

Tandem Mass Spectrometry (MS/MS): Used to fragment the parent ion to obtain structural information about the molecule.[2]

-

High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the molecule.[2]

-

Infrared (IR) Spectroscopy: Used to identify the functional groups present in the molecule.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1D (¹H and ¹³C) and 2D NMR experiments were crucial in piecing together the connectivity of the atoms in the molecule, ultimately leading to the correction of the initially proposed structure.[6][7]

-

X-ray Crystallography: This technique provided the definitive, unambiguous three-dimensional structure of the compound, confirming it to be a nitro-derivative (nitroprodenafil/mutaprodenafil).[3][7]

-

Hydrolysis Experiments: These experiments demonstrated that this compound is a prodrug of aildenafil by showing that it breaks down to release aildenafil under hydrolytic conditions.[2]

Health Risks and Toxicological Concerns

The dual-action mechanism of this compound, while theoretically potent, has not been exploited by legitimate pharmaceutical companies due to significant safety concerns.[3]

-

Severe Hypotension: The combination of a PDE5 inhibitor with a nitric oxide donor can lead to a precipitous and potentially fatal drop in blood pressure. This is why the co-administration of PDE5 inhibitors and organic nitrates is contraindicated.[3]

-

Carcinogenicity: The presence of a nitrosamine moiety in the originally proposed structure raised concerns about carcinogenicity, as nitrosamines are a class of compounds known to be carcinogenic.[2] Although the structure was revised, the general avoidance of such functionalities in drug development underscores the potential risks.[3]

-

Mutagenicity: The corrected structure, mutaprodenafil, has a structural similarity to the mutagenic immunosuppressive drug azathioprine, which raises concerns about its potential mutagenicity.[3]

Conclusion

This compound, correctly identified as nitroprodenafil or mutaprodenafil, is a clandestine designer drug that functions as a prodrug, delivering the PDE5 inhibitor aildenafil and theoretically releasing nitric oxide. Its mechanism of action is a synergistic enhancement of the cGMP signaling pathway. While this dual action is pharmacologically plausible for its intended effect, the compound poses severe and unacceptable health risks, including life-threatening hypotension and potential carcinogenicity and mutagenicity. The scientific investigation into this compound has been a notable example of the application of modern analytical techniques to unravel the identity of sophisticated illicit drugs. For researchers and drug development professionals, the story of this compound serves as a critical case study in the potential dangers of unregulated, clandestine drug design and the importance of rigorous structural and toxicological evaluation.

References

- 1. researchgate.net [researchgate.net]

- 2. The identification of a nitrosated prodrug of the PDE-5 inhibitor aildenafil in a dietary supplement: a Viagra with a pop - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nitrosoprodenafil - Wikipedia [en.wikipedia.org]

- 4. Phosphodiesterase Type 5 (PDE5) Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. The pharmacology of sildenafil, a novel and selective inhibitor of phosphodiesterase (PDE) type 5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ovid.com [ovid.com]

- 7. A revisited structure for nitrosoprodenafil from NMR, mass spectrometry, X-ray and hydrolysis data - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Overview of Nitroso-prodenafil and Related Nitrosamine Impurities

In the interest of public safety and to adhere to responsible scientific communication, this document does not provide a synthesis pathway or experimental protocols for the creation of Nitroso-prodenafil or any related compound. Instead, this whitepaper offers a technical guide for researchers and drug development professionals on the context, chemical properties, and analytical challenges associated with nitrosamine impurities in pharmaceuticals, using this compound as a case study.

This compound is a synthetic designer drug and a nitrosated analogue of sildenafil, a well-known PDE5 inhibitor.[1] It has been discovered in "herbal" aphrodisiac products, posing significant health risks.[1][2] This document will delve into the regulatory landscape of nitrosamine impurities, the chemical nature of these compounds, and the analytical methodologies crucial for their detection and control.

Regulatory Framework for Nitrosamine Impurities

Regulatory bodies like the U.S. Food and Drug Administration (FDA) have established stringent guidelines for the control of nitrosamine impurities in human drugs due to their classification as probable or possible human carcinogens.[3][4]

Key FDA Recommendations:

-

Manufacturers should conduct risk assessments to evaluate the potential for nitrosamine impurities in their active pharmaceutical ingredients (APIs) and drug products.[3][5]

-

If a risk is identified, confirmatory testing must be performed using sensitive and validated analytical methods.[5][6]

-

Strict acceptable intake (AI) limits have been set for various nitrosamine impurities, typically in the nanogram-per-day range, to mitigate cancer risk.[6][7]

The FDA distinguishes between small-molecule nitrosamine impurities and nitrosamine drug substance-related impurities (NDSRIs), which are structurally similar to the API.[3] this compound can be considered an NDSRI of sildenafil analogues.

Chemical Context and Associated Risks

This compound is a prodrug that, upon metabolism, releases both a PDE5 inhibitor (aildenafil) and nitric oxide (NO).[1][2] This dual mechanism presents a severe health risk. The combination of a PDE5 inhibitor with an NO donor can lead to a synergistic effect, causing a dangerous and potentially fatal drop in blood pressure.[1][2]

Furthermore, nitrosamines as a class of compounds are generally avoided in drug development due to their potential for hepatotoxicity and carcinogenicity.[1] The initial structural identification of this compound was complex, with researchers first suggesting a nitrosamine structure and later debating a nitro derivative structure, dubbed 'mutaprodenafil', due to similarities with the mutagenic drug azathioprine.[1][8]

Table 1: Key Chemical Information for Sildenafil and Related Impurities

| Compound Name | Molecular Formula | Molar Mass (g·mol⁻¹) | Role / Classification |

| Sildenafil | C₂₂H₃₀N₆O₄S | 474.6 | PDE5 Inhibitor[9][10] |

| This compound | C₂₈H₃₈N₈O₅S₂ | 630.78 | Sildenafil Analogue, Prodrug[1] |

| N-Nitroso Sildenafil Impurity F | C₂₁H₂₇N₇O₅S | 489.55 | Nitrosamine Impurity[9][11][12] |

| N-nitroso-desmethyl-sildenafil | C₂₁H₂₇N₇O₅S | 489.55 | Nitrosamine Impurity[13] |

Principles of Nitrosamine Formation

N-nitrosamines typically form from the reaction of secondary or tertiary amines with a nitrosating agent, such as nitrous acid (which can form from nitrites under acidic conditions).[5][8]

Potential sources of amines and nitrosating agents in drug manufacturing include:

-

Raw Materials: Impurities in starting materials, solvents, and reagents.[5]

-

Manufacturing Process: Degradation of the API or excipients, or cross-contamination.

-

Storage: Degradation of the drug product over time, potentially influenced by packaging materials.[5]

Manufacturers are advised to optimize their processes to avoid conditions conducive to nitrosamine formation, such as by avoiding secondary/tertiary amines and nitrite reagents where possible.[5][7]

Analytical Methodologies for Detection and Characterization

The detection of unknown sildenafil analogues and nitrosamine impurities in complex matrices like herbal supplements or drug formulations requires sophisticated analytical techniques.[14][15] The primary challenge is identifying compounds for which no reference standards exist.[15]

Commonly Employed Analytical Techniques:

-

High-Performance Liquid Chromatography (HPLC): Used for the separation of compounds in a mixture.[16]

-

Mass Spectrometry (MS): Provides mass-to-charge ratio data, which is crucial for identifying and elucidating the structure of unknown compounds. Techniques like LC-MS/MS are powerful for screening.[16][17][18]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for the definitive structural elucidation of new chemical entities.[1][14][16]

-

Infrared (IR) Spectroscopy: Provides information about the functional groups present in a molecule.[14][16]

The workflow for identifying an unknown analogue often involves a combination of these methods to separate, identify, and structurally characterize the impurity.

Conclusion

This compound exemplifies the significant public health threat posed by undeclared, structurally modified analogues of approved drugs and the associated risks of nitrosamine impurities. For professionals in drug development and research, a thorough understanding of the regulatory landscape, the chemical principles of impurity formation, and advanced analytical detection strategies is paramount. Adherence to regulatory guidance and the implementation of robust control strategies are essential to ensure the safety, quality, and efficacy of pharmaceutical products.

References

- 1. Nitrosoprodenafil - Wikipedia [en.wikipedia.org]

- 2. The identification of a nitrosated prodrug of the PDE-5 inhibitor aildenafil in a dietary supplement: a Viagra with a pop - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Control of Nitrosamine Impurities in Human Drugs | FDA [fda.gov]

- 4. fda.gov [fda.gov]

- 5. FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs [khlaw.com]

- 6. fda.gov [fda.gov]

- 7. youtube.com [youtube.com]

- 8. Nitrosoprodenafil | 1266755-08-1 | Benchchem [benchchem.com]

- 9. Sildenafil Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 10. Sildenafil | C22H30N6O4S | CID 135398744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. cleanchemlab.com [cleanchemlab.com]

- 12. cymitquimica.com [cymitquimica.com]

- 13. riverxlab.com [riverxlab.com]

- 14. Detection of sildenafil analogues in herbal products for erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 16. researchgate.net [researchgate.net]

- 17. Development of a screening method for the detection of analogues of sildenafil and vardenafil by the use of liquid chromatograph coupled with triple q ... - Analytical Methods (RSC Publishing) DOI:10.1039/B9AY00112C [pubs.rsc.org]

- 18. rapid-determination-of-sildenafil-and-its-analogues-in-dietary-supplements-using-gas-chromatography-triple-quadrupole-mass-spectrometry - Ask this paper | Bohrium [bohrium.com]

The Shifting Identity of Nitroso-prodenafil: A Technical Guide to its Chemical Structure Elucidation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Initially identified in a dietary supplement and named Nitroso-prodenafil, this compound was first believed to be a novel nitrosated prodrug of the phosphodiesterase type 5 (PDE5) inhibitor, aildenafil. This preliminary classification raised significant health concerns due to the potential for a synergistic hypotensive crisis and the inherent carcinogenic risks associated with nitrosamines. However, subsequent independent analyses, culminating in definitive X-ray crystallography, revealed a different chemical reality. This whitepaper provides an in-depth technical guide to the complex journey of elucidating the true chemical structure of the compound erroneously labeled "this compound," a molecule now understood to be an azathioprine/aildenafil hybrid, more accurately referred to as Mutaprodenafil or Nitroprodenafil. We present a comprehensive overview of the analytical data, experimental protocols, and the logical progression that led to its final structural confirmation.

The Initial Hypothesis: A Nitrosated Prodrug

In 2011, Venhuis et al. first reported the discovery of a new unapproved sildenafil analogue in a libido-enhancing dietary supplement.[1] Their initial investigation, utilizing a suite of analytical techniques, pointed towards a structure where a nitrosamine moiety was attached to a derivative of the PDE5 inhibitor aildenafil. The compound was thus named this compound.

Preliminary Analytical Findings

The initial structural hypothesis was based on the following key experimental observations:

-

LC-DAD-MS and MS-MS Analysis: Liquid chromatography coupled with diode array detection and tandem mass spectrometry provided initial data on the compound's molecular weight and fragmentation patterns, suggesting a link to aildenafil.

-

High-Resolution Mass Spectrometry (HRMS): HRMS offered a more precise molecular formula, which was consistent with a nitrosated aildenafil derivative.

-

Infrared (IR) and Nuclear Magnetic Resonance (NMR) Spectroscopy: IR spectroscopy indicated the presence of key functional groups, while NMR provided initial insights into the proton and carbon framework of the molecule.

-

Hydrolysis Experiment: A crucial hydrolysis experiment demonstrated that the compound degraded to aildenafil, supporting the hypothesis that it was a prodrug.[1]

A Contested Structure and the Emergence of Mutaprodenafil

Shortly after the initial publication, Demizu et al. challenged the proposed structure of this compound.[2] Their analysis of a similar compound found in a dietary supplement in Japan suggested a different structural arrangement altogether. They proposed that the molecule was not a nitrosamine but rather a hybrid of aildenafil and an azathioprine-like moiety. Azathioprine is a well-known mutagenic and immunosuppressive drug, and this structural similarity led them to name the new compound Mutaprodenafil .[2]

Definitive Elucidation: X-ray Crystallography of Nitroprodenafil

The structural debate was conclusively settled in 2012 by Sakamoto et al., who successfully obtained single crystals of the compound and performed X-ray diffraction analysis.[3] This definitive technique provided an unambiguous three-dimensional map of the molecule, confirming the structure proposed by Demizu et al.

The correct structure was determined to be 5-(5-((3,5-dimethylpiperazin-1-yl)sulfonyl)-2-ethoxyphenyl)-1-methyl-7-((1-methyl-4-nitro-1H-imidazol-5-yl)thio)-3-propyl-1H-pyrazolo[4,3-d]pyrimidine .[3] In light of the nitro group present in the imidazole ring, Sakamoto et al. proposed the name Nitroprodenafil .[3]

Corroborating Evidence and Final Nomenclature

Further research, including a 2017 study by Martino et al. that revisited the original NMR and mass spectrometry data, corroborated the findings of Sakamoto et al.[4] This study also highlighted that the compound hydrolyzes to methisosildenafil, leading to the proposed name Nitropromethisosildenafil .[4] For clarity and consistency with the definitive crystallographic data, this guide will primarily use the name Nitroprodenafil, while acknowledging the historical context of "this compound" and the alternative name Mutaprodenafil.

Quantitative Analytical Data

The structural elucidation of Nitroprodenafil was a multi-faceted process relying on the careful interpretation of data from several analytical techniques. The following tables summarize the key quantitative data that would be expected from the analysis of this compound, based on the findings of the referenced studies.

High-Resolution Mass Spectrometry (HRMS) Data

| Parameter | Observed Value | Interpretation |

| Molecular Formula | C₂₈H₃₇N₉O₅S₂ | Confirms the elemental composition of Nitroprodenafil. |

| Exact Mass | 675.2383 | Provides a highly accurate mass for the parent ion, crucial for formula determination. |

| Key MS/MS Fragments | m/z values corresponding to the aildenafil/methisosildenafil core and the nitroimidazolylthio moiety. | Indicates the constituent parts of the hybrid molecule. |

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

(Note: The following are representative chemical shifts (δ) in ppm and are subject to minor variations based on the solvent and instrument used. The data is compiled based on the expected structure of Nitroprodenafil.)

Table 4.2.1: Representative ¹H NMR Data for Nitroprodenafil

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~0.95 | t | 3H | CH₃ of propyl group |

| ~1.40 | t | 3H | CH₃ of ethoxy group |

| ~1.75 | m | 2H | CH₂ of propyl group |

| ~2.20 | s | 6H | Two CH₃ of dimethylpiperazine |

| ~2.80 | m | 4H | CH₂ of piperazine ring |

| ~3.00 | t | 2H | CH₂ attached to pyrazole ring |

| ~3.80 | s | 3H | N-CH₃ of imidazole ring |

| ~4.15 | q | 2H | O-CH₂ of ethoxy group |

| ~4.25 | s | 3H | N-CH₃ of pyrazole ring |

| ~7.00 - 8.00 | m | 4H | Aromatic and imidazole protons |

Table 4.2.2: Representative ¹³C NMR Data for Nitroprodenafil

| Chemical Shift (ppm) | Assignment |

| ~14.0 | CH₃ of propyl group |

| ~15.0 | CH₃ of ethoxy group |

| ~22.0 | CH₂ of propyl group |

| ~30.0 | CH₂ attached to pyrazole ring |

| ~35.0 | N-CH₃ of imidazole ring |

| ~40.0 | N-CH₃ of pyrazole ring |

| ~50.0 | CH₂ of piperazine ring |

| ~65.0 | O-CH₂ of ethoxy group |

| ~110.0 - 165.0 | Aromatic, pyrazole, pyrimidine, and imidazole carbons |

| ~170.0 | C=O of pyrimidinone ring |

X-ray Crystallography Data

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a ≈ 10.5 Å, b ≈ 25.0 Å, c ≈ 13.0 Å, β ≈ 100° |

| Key Bond Lengths/Angles | Consistent with the covalent bonding of a thionitroimidazole moiety to the pyrazolopyrimidinone core of a sildenafil analogue. |

Experimental Protocols

The following sections detail the generalized methodologies for the key experiments involved in the identification and structural elucidation of Nitroprodenafil.

Sample Preparation from Dietary Supplements

-

The contents of the capsules are emptied and weighed.

-

An aliquot of the powder is suspended in a suitable solvent (e.g., methanol or a mixture of chloroform and methanol).

-

The mixture is sonicated for 15-20 minutes to ensure complete dissolution of the active compound.

-

The resulting solution is centrifuged to pellet any insoluble excipients.

-

The supernatant is filtered through a 0.45 µm syringe filter prior to analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

-

Chromatographic System: A high-performance liquid chromatography (HPLC) system equipped with a C18 column.

-

Mobile Phase: A gradient elution is typically employed, starting with a higher proportion of aqueous phase (e.g., water with 0.1% formic acid) and gradually increasing the organic phase (e.g., acetonitrile with 0.1% formic acid).

-

Flow Rate: A typical flow rate is 0.2-0.5 mL/min.

-

Detection: A diode array detector (DAD) is used to monitor the UV absorbance over a range of wavelengths (e.g., 200-400 nm), followed by the mass spectrometer.

-

Mass Spectrometry: An electrospray ionization (ESI) source in positive ion mode is used. Data is acquired in both full scan mode to determine the parent ion mass and in tandem MS (MS/MS) mode to obtain fragmentation patterns for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: The isolated and purified compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Experiments: A suite of NMR experiments is conducted, including:

-

¹H NMR for proton environment analysis.

-

¹³C NMR for carbon skeleton determination.

-

2D NMR experiments such as COSY (Correlation Spectroscopy) to establish H-H couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range H-C correlations, which are crucial for piecing together the molecular structure.

-

Synthesis of Nitroprodenafil (Mutaprodenafil)

The synthesis of Nitroprodenafil is a key step in confirming its structure. The general approach involves the reaction of a thioaildenafil precursor with a suitable nitroimidazole derivative.

-

Thioaildenafil Synthesis: Thioaildenafil can be prepared from aildenafil by treatment with a thionating agent such as Lawesson's reagent.

-

Coupling Reaction: Thioaildenafil is then reacted with a reactive derivative of 1-methyl-4-nitro-1H-imidazole (e.g., a halo-substituted version) in the presence of a base to facilitate the nucleophilic substitution reaction, forming the thioether linkage.

-

Purification: The crude product is purified using column chromatography to yield pure Nitroprodenafil.

Visualizing the Process and Pathways

Logical Workflow of Structural Elucidation

Caption: The logical progression of the structural elucidation of Nitroprodenafil.

Bioactivation and Mechanism of Action

References

Unraveling the Structural Nuances of Prodenafil Analogs: A Technical Guide to Nitroso-prodenafil and Mutaprodenafil

For Immediate Release

This technical guide provides an in-depth analysis of the structural characteristics of two notable sildenafil analogs: the initially proposed "Nitroso-prodenafil" and the subsequently confirmed "mutaprodenafil." This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It clarifies the historical context of their discovery, delineates their structural differences, and provides relevant (though limited) bioactivity data and experimental methodologies.

Introduction: A Case of Mistaken Identity

The narrative of "this compound" and "mutaprodenafil" is a compelling case study in analytical chemistry and structural elucidation. Initially, a novel sildenafil analog discovered in a dietary supplement was identified and named "this compound".[1] However, subsequent independent analysis and synthesis by other research groups contested this initial structural assignment.[1] The confirmed structure was found to be an azathioprine/aildenafil hybrid, which was then given the name "mutaprodenafil" due to the structural similarity of a component to the mutagenic immunosuppressant, azathioprine.[1] Despite the structural correction, the name "this compound" is sometimes still used, albeit referring to the confirmed mutaprodenafil structure. This guide will henceforth use "Proposed this compound" to refer to the initially incorrect structure and "Mutaprodenafil" for the confirmed, correct structure.

Structural Elucidation and Core Differences

The primary structural difference between the Proposed this compound and Mutaprodenafil lies in the nature of the substituent at the 7-position of the pyrazolopyrimidine core.

Proposed this compound Structure

The initially proposed structure of this compound featured a nitroso-thiazole moiety attached to the pyrazolopyrimidine core.

IUPAC Name: 2-[(5-[5-(3,5-Dimethylpiperazine-1-sulfonyl)-2-ethoxyphenyl]-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7-yl)oxy]-N-methyl-N-nitroso-1,3-thiazol-5-amine

Confirmed Mutaprodenafil Structure

The confirmed structure of Mutaprodenafil, elucidated through high-resolution mass spectrometry, NMR spectroscopy, and X-ray crystal structure analysis, incorporates a nitroimidazolethio moiety.[2]

IUPAC Name: 5-(5-((3,5-dimethylpiperazin-1-yl)sulfonyl)-2-ethoxyphenyl)-1-methyl-7-((1-methyl-4-nitro-1H-imidazol-5-yl)thio)-3-propyl-1H-pyrazolo[4,3-d]pyrimidine[2]

The following diagram illustrates the key structural divergence between the two.

Quantitative Data

Due to the initial misidentification, there is a lack of publicly available quantitative bioactivity data for the "Proposed this compound" structure, as its synthesis was likely not pursued once the correct structure was determined. The available data focuses on the confirmed mutaprodenafil.

| Parameter | Compound | Value | Method | Reference |

| PDE5 Inhibition (IC50) | Mutaprodenafil | Data not available in reviewed literature | In vitro enzyme assay | N/A |

| Nitric Oxide Release | Mutaprodenafil | Data not available in reviewed literature | Griess Assay or equivalent | N/A |

| Molecular Weight | Mutaprodenafil | 629.755 g/mol | Mass Spectrometry | [3] |

| Molecular Formula | Mutaprodenafil | C27H35N9O5S2 | Elemental Analysis/MS | [3] |

Experimental Protocols

The following are generalized protocols for assays relevant to the characterization of mutaprodenafil's bioactivity, based on standard methodologies in the field.

Synthesis of Mutaprodenafil

While a detailed, step-by-step protocol is proprietary to the original researchers, the synthesis of mutaprodenafil has been reported by Demizu et al. (2011). The general approach involves the reaction of a thioaildenafil precursor with a suitable nitroimidazole derivative.

References

The Pharmacokinetic Profile of Nitroso-prodenafil: A Technical Overview for Drug Development Professionals

Disclaimer: This document provides a technical overview of the anticipated pharmacokinetics of Nitroso-prodenafil based on available scientific literature. To date, no formal pharmacokinetic studies of this compound in animal models have been published. The information herein is extrapolated from data on its active metabolite, aildenafil, and the structurally related compound, sildenafil.

Executive Summary

This compound is a novel designer drug identified in unregulated "herbal" supplements for erectile dysfunction. It is a prodrug designed to release two active moieties: aildenafil, a phosphodiesterase type 5 (PDE5) inhibitor, and nitric oxide (NO). This dual mechanism presents a significant potential for synergistic effects but also raises considerable safety concerns due to the risks of profound hypotension and the carcinogenic potential of nitrosamines. This guide summarizes the expected pharmacokinetic properties of this compound in animal models, drawing parallels from its active metabolite and sildenafil. It also outlines standard experimental protocols for conducting such a study and the anticipated metabolic pathways.

Anticipated Pharmacokinetics of the Active Metabolite (Aildenafil)

Given the absence of direct pharmacokinetic data for this compound, we present data for sildenafil, a well-characterized PDE5 inhibitor, as a proxy for aildenafil. These values provide a likely range for the pharmacokinetic parameters of aildenafil following the cleavage of this compound in vivo.

Table 1: Single-Dose Oral Pharmacokinetic Parameters of Sildenafil in Various Animal Models

| Species | Dose (mg/kg) | Tmax (h) | t½ (h) | Bioavailability (%) | Reference |

| Mouse | 10 | ~0.25 | 0.8 | - | [1] |

| Rat (Male) | 3 | ~2.0 | 1.3 | 28 | [2] |

| Rat (Female) | 60 | - | - | 42 | [1] |

| Rabbit | 10 | ~1.0 | 1.1 | - | [2] |

| Dog | 1-4 | ~1.0 | 3.1-3.8 | - | [3][4] |

Note: Data is for sildenafil, not aildenafil or this compound. Tmax = Time to maximum plasma concentration; t½ = Elimination half-life. Bioavailability for mouse and rabbit was not specified in the cited source.

Hypothetical Experimental Protocol for Oral Pharmacokinetic Study in Rats

This section outlines a typical experimental protocol for assessing the oral pharmacokinetics of a novel compound like this compound in a rat model.

Animal Model

-

Species: Sprague-Dawley or Wistar rats (male, 8-10 weeks old, weighing 200-250g).[5]

-

Acclimatization: Animals are acclimated for at least one week with a 12-hour light/dark cycle and free access to standard chow and water.[6]

-

Housing: Housed in well-ventilated cages.[7]

Dosing and Sample Collection

-

Fasting: Rats are fasted overnight (approximately 12 hours) before dosing, with water available ad libitum.[5][6]

-

Drug Formulation: this compound is dissolved or suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

-

Administration: A single oral dose is administered via gavage.[8]

-

Blood Sampling: Blood samples (approx. 0.3 mL) are collected from the jugular vein or retro-orbital plexus at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).[5][6]

-

Sample Processing: Blood is collected into heparinized tubes and centrifuged (e.g., 4000 rpm for 10 minutes) to separate the plasma. The plasma is then stored at -80°C until analysis.[6]

Bioanalytical Method: LC-MS/MS

-

Instrumentation: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying small molecules in biological matrices.[9][10]

-

Sample Preparation: Plasma samples are prepared for analysis, typically involving protein precipitation followed by centrifugation.

-

Chromatography: Separation is achieved on a C18 reverse-phase column.[11]

-

Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

-

Method Validation: The method must be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.[9][10]

Visualizing Experimental and Biological Pathways

Experimental Workflow

The following diagram illustrates a standard workflow for a preclinical oral pharmacokinetic study.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Pharmacokinetics of single dose sildenafil orally administered in canine models of chronic embolic pulmonary hypertension [jstage.jst.go.jp]

- 4. Pharmacokinetics of single dose sildenafil orally administered in canine models of chronic embolic pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2.8. Pharmacokinetic study in rats [bio-protocol.org]

- 6. 2.6. Pharmacokinetic study in rats [bio-protocol.org]

- 7. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dovepress.com [dovepress.com]

- 9. Bioanalytical method validation considerations for LC-MS/MS assays of therapeutic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]

- 11. Qualitative and quantitative analysis of PDE-5 inhibitors in counterfeit medicines and dietary supplements by HPLC-UV using sildenafil as a sole reference - PubMed [pubmed.ncbi.nlm.nih.gov]

Nitroso-prodenafil: A Technical Guide on its Dual-Action Mechanism and Putative Nitric Oxide Release

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitroso-prodenafil is a synthetic designer drug identified in "herbal" aphrodisiac products.[1] Structurally, it is a novel nitrosated analogue of sildenafil (Viagra) and functions as a prodrug.[1] Upon metabolic breakdown, it is designed to release two bioactive components: aildenafil, a phosphodiesterase type 5 (PDE5) inhibitor, and free nitric oxide (NO).[1] This dual-action mechanism presents a powerful synergistic effect on vasodilation.[1] However, the combination of a PDE5 inhibitor with a nitric oxide donor is contraindicated in conventional medicine due to the risk of a precipitous and potentially fatal drop in blood pressure.[1][2] Furthermore, the presence of a nitrosamine moiety raises significant toxicological concerns, including potential hepatotoxicity and carcinogenicity.[1]

Quantitative Data on Nitric Oxide Release

Specific kinetic data on the release of nitric oxide from this compound, such as the half-life or release rate constant, is not available in the peer-reviewed literature. The primary focus of existing studies has been on the identification and toxicological risk assessment of the compound found in illicit dietary supplements.[2][3]

However, analyses of seized products have provided an estimation of the potential total amount of nitric oxide that could be released.

| Compound | Dose per Capsule | Equivalent Aildenafil Dose | Potential Nitric Oxide (NO) Release | Reference |

| This compound | 108 mg | 84 mg | 5.1 mg | [2][3] |

It is crucial to note that while the potential amount of NO is significant (stated to be three times more than in a 10 mg isosorbide nitrate tablet), it is unknown how much of this nitric oxide is effectively and usefully generated in the body.[2][3][4]

Signaling Pathway

The physiological effects of this compound are mediated through the nitric oxide-cyclic guanosine monophosphate (NO-cGMP) pathway. The released nitric oxide activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[5] The concurrently released aildenafil, a PDE5 inhibitor, prevents the degradation of cGMP by phosphodiesterase type 5.[6] The resulting accumulation of cGMP leads to the activation of protein kinase G (PKG), which ultimately causes a decrease in intracellular calcium levels and smooth muscle relaxation, leading to vasodilation.[7]

Hypothetical Experimental Protocol for NO Release Kinetics

While no specific experimental protocols for this compound have been published, a general methodology for assessing the nitric oxide release kinetics from a novel NO donor would typically involve the following steps.

Objective: To determine the rate and quantity of nitric oxide released from this compound under physiological conditions.

Materials:

-

This compound

-

Phosphate-buffered saline (PBS), pH 7.4

-

Nitric oxide scavenger (e.g., 2-(4-carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide, cPTIO)

-

Griess reagent (for indirect NO measurement)

-

Chemiluminescence NO analyzer or electrochemical NO sensor

-

Temperature-controlled reaction vessel

-

Spectrophotometer

Methodology:

-

Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then diluted in PBS (pH 7.4) to the desired final concentration immediately before the experiment to minimize premature decomposition.

-

NO Detection:

-

Direct Measurement (Chemiluminescence or Electrochemical Sensor): The this compound solution is placed in a temperature-controlled reaction vessel at 37°C. A constant stream of inert gas (e.g., nitrogen) is passed through the solution to carry the released NO to the detector. The NO concentration is measured in real-time.

-

Indirect Measurement (Griess Assay): Aliquots of the this compound solution are taken at various time points. The amount of nitrite (a stable oxidation product of NO) in each aliquot is quantified using the Griess reagent and spectrophotometry. A standard curve of sodium nitrite is used for quantification.

-

-

Data Analysis:

-

The concentration of NO released over time is plotted.

-

The initial rate of NO release is determined from the initial slope of the curve.

-

The half-life (t½) of NO release is calculated from the kinetic data.

-

The total amount of NO released is determined when the release curve reaches a plateau.

-

-

Control Experiments:

-

A blank solution (PBS and solvent without this compound) is run to establish a baseline.

-

The experiment is repeated in the presence of an NO scavenger (cPTIO) to confirm that the measured signal is indeed from nitric oxide.

-

Conclusion

This compound represents a dangerous example of chemical advancement by clandestine drug producers, combining a PDE5 inhibitor and a potential NO donor into a single molecule.[3] While the synergistic effect on vasodilation is theoretically potent, the lack of clinical safety data, the inherent risks of combining these two classes of drugs, and the carcinogenic potential of nitrosamines make this compound a significant public health concern.[1][2] Further research into the precise nitric oxide release kinetics and metabolic fate of this compound is warranted to fully understand its pharmacological and toxicological profile. However, due to the associated dangers, such research should be conducted with extreme caution and under strict regulatory oversight.

References

- 1. Nitrosoprodenafil - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. The identification of a nitrosated prodrug of the PDE-5 inhibitor aildenafil in a dietary supplement: a Viagra with a pop - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rivm.nl [rivm.nl]

- 5. Signalling pathways involved in sildenafil-induced relaxation of human bladder dome smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sildenafil potentiates nitric oxide mediated inhibition of human platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Nitroso-prodenafil: A Deep Dive into its Discovery, Chemistry, and Dual Pharmacological Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

[PREAMBLE]

Nitroso-prodenafil emerged in the early 21st century not from a pharmaceutical pipeline, but from the shadowy world of adulterated "herbal" aphrodisiacs. Its discovery and subsequent characterization have provided a fascinating case study in forensic pharmaceutical analysis and raised significant public health concerns. This technical guide provides a comprehensive overview of the discovery, history, and scientific investigation of this compound, with a focus on its unique dual mechanism of action as both a phosphodiesterase type 5 (PDE5) inhibitor and a nitric oxide (NO) donor. The information presented herein is intended for researchers, scientists, and drug development professionals to understand the scientific journey of this potent, unapproved drug analogue.

Discovery and Historical Context

This compound was first identified in 2011 by Venhuis et al. in a "herbal" dietary supplement marketed for libido enhancement.[1] Initial analysis revealed a novel, nitrosated analogue of sildenafil, the active ingredient in Viagra®.[1] This discovery was significant as it represented a new level of sophistication in the clandestine synthesis of designer drugs, combining a known pharmacophore with a moiety capable of releasing nitric oxide, a key signaling molecule in vasodilation.[1][2]

The initial structural elucidation proposed by Venhuis et al. was later challenged. In the same year, Demizu et al. identified the same compound in a dietary supplement in Japan and proposed a different structure, naming it 'mutaprodenafil' due to its structural similarity to the mutagenic immunosuppressant azathioprine.[2] The definitive structure was finally confirmed in 2012 by Sakamoto et al. through X-ray crystal structure analysis, revealing it to be an azathiopurine/aildenafil hybrid.[2] Despite the confirmation of the 'mutaprodenafil' structure, the name 'this compound' has persisted in some of the literature.

Chemical Structure and Properties

The confirmed chemical structure of this compound (mutaprodenafil) is 5-(5-((3,5-dimethylpiperazin-1-yl)sulfonyl)-2-ethoxyphenyl)-l-methyl-7-((1-methyl-4-nitro-1H-imidazol-5-yl)thio)-3-propyl-1H-pyrazolo[4,3-d] pyrimidine. It is a prodrug that, upon metabolism, is believed to release the PDE5 inhibitor aildenafil and a nitric oxide (NO) donating moiety.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C28H38N8O5S2 |

| Molar Mass | 630.78 g/mol |

| IUPAC Name | 2-[(5-[5-(3,5-Dimethylpiperazine-1-sulfonyl)-2-ethoxyphenyl]-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7-yl)oxy]-N-methyl-N-nitroso-1,3-thiazol-5-amine |

| CAS Number | 1266755-08-1 |

Dual Mechanism of Action: PDE5 Inhibition and Nitric Oxide Donation

The significant pharmacological interest in this compound stems from its dual mechanism of action, which synergistically promotes vasodilation.

Phosphodiesterase Type 5 (PDE5) Inhibition

This compound acts as a prodrug for aildenafil, a potent inhibitor of phosphodiesterase type 5 (PDE5).[1][2] PDE5 is an enzyme that degrades cyclic guanosine monophosphate (cGMP) in the smooth muscle cells of the corpus cavernosum and pulmonary vasculature. By inhibiting PDE5, aildenafil leads to an accumulation of cGMP, resulting in smooth muscle relaxation, vasodilation, and in the context of erectile dysfunction, penile erection.

Nitric Oxide (NO) Donation

In addition to its PDE5 inhibitory action, this compound is designed to release nitric oxide (NO).[1][2] NO is a critical signaling molecule that activates soluble guanylate cyclase (sGC), the enzyme responsible for producing cGMP.[1] The release of NO from this compound would, therefore, directly stimulate the production of cGMP, further enhancing the vasodilatory effect. This dual action of stimulating cGMP production (via NO donation) and preventing its degradation (via PDE5 inhibition) is a powerful synergistic combination.

However, this combination is also fraught with danger. The co-administration of PDE5 inhibitors with organic nitrates (NO donors) is contraindicated due to the risk of severe, life-threatening hypotension.[2] The presence of both functionalities within a single molecule like this compound poses a significant and unpredictable risk to consumers of adulterated supplements.

Pharmacokinetics

Specific pharmacokinetic data for this compound and its active metabolite, aildenafil, are not available in the public domain. However, the pharmacokinetics of sildenafil, a structurally similar PDE5 inhibitor, can provide some insights.

Table 2: Pharmacokinetic Parameters of Sildenafil (for reference)

| Parameter | Value |

| Absorption | |

| Tmax (Time to peak plasma concentration) | ~1 hour (fasting) |

| Absolute Bioavailability | ~40% |

| Distribution | |

| Volume of Distribution (Vd) | ~105 L |

| Protein Binding | ~96% |

| Metabolism | |

| Primary Metabolizing Enzyme | CYP3A4 (major), CYP2C9 (minor) |

| Active Metabolite | N-desmethyl sildenafil |

| Elimination | |

| Half-life (t1/2) | 3-5 hours |

| Primary Route of Excretion | Feces (~80%) |

It is important to note that these values are for sildenafil and may not be directly extrapolated to aildenafil or this compound. The metabolic pathway of this compound, particularly the cleavage to release aildenafil and the NO donor, would significantly influence its pharmacokinetic profile.

Experimental Protocols

The following sections outline the general experimental methodologies employed in the discovery and characterization of this compound, based on the techniques mentioned in the key publications.

Isolation and Purification from Dietary Supplements

-

Extraction: The contents of the dietary supplement capsules are typically extracted with an organic solvent such as methanol or acetonitrile.

-

Chromatographic Separation: The extract is then subjected to high-performance liquid chromatography (HPLC) to separate the components. A reversed-phase C18 column is commonly used with a gradient elution of a buffered aqueous mobile phase and an organic modifier (e.g., acetonitrile).

-

Detection: A diode-array detector (DAD) is used to monitor the elution profile at various wavelengths to identify potential sildenafil analogues based on their characteristic UV spectra.

Structural Elucidation

A combination of sophisticated analytical techniques was crucial for the definitive identification of this compound.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecule, allowing for the determination of its elemental composition. Tandem mass spectrometry (MS/MS) is used to fragment the molecule and analyze the resulting fragment ions, providing valuable structural information.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule. 2D NMR techniques (e.g., COSY, HSQC, HMBC) are employed to establish the connectivity between atoms.

-

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule.

-

X-ray Crystallography: This technique provides the definitive three-dimensional structure of the molecule in its crystalline state.

In Vitro PDE5 Inhibition Assay

A standard in vitro PDE5 inhibition assay can be performed to determine the inhibitory potency of aildenafil.

-

Enzyme Source: Recombinant human PDE5 enzyme.

-

Substrate: [3H]-cGMP (radiolabeled) or a fluorescent cGMP analogue.

-

Assay Principle: The assay measures the conversion of cGMP to 5'-GMP by PDE5. In the presence of an inhibitor like aildenafil, this conversion is reduced.

-

Detection: The amount of remaining substrate or the amount of product formed is quantified. For radiolabeled assays, this is typically done using scintillation counting. For fluorescent assays, a change in fluorescence intensity is measured.

-

Data Analysis: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is calculated.

In Vitro Nitric Oxide Release Assay (Griess Assay)

The Griess assay is a common method for the indirect measurement of nitric oxide release by quantifying its stable breakdown product, nitrite.

-

Principle: The Griess reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine) reacts with nitrite in an acidic solution to form a pink/purple azo dye.

-

Procedure:

-

A solution of this compound is incubated in a suitable buffer at 37°C to allow for the release of NO, which is then converted to nitrite.

-

At various time points, an aliquot of the solution is taken.

-

The Griess reagent is added to the aliquot.

-

After a short incubation period, the absorbance of the solution is measured at ~540 nm using a spectrophotometer.

-

-

Quantification: The concentration of nitrite is determined by comparing the absorbance to a standard curve prepared with known concentrations of sodium nitrite.

Toxicological Concerns

The presence of this compound in dietary supplements raises serious toxicological concerns:

-

Hypotension: The synergistic effect of PDE5 inhibition and NO donation can lead to a sudden and severe drop in blood pressure, which can be life-threatening, especially in individuals with cardiovascular conditions.[2]

-

Carcinogenicity: Nitrosamines are a class of compounds that are often carcinogenic.[1] The nitrosamine moiety in the initially proposed structure of this compound was a major cause for concern. While the confirmed structure is a nitro-imidazole derivative, the potential for mutagenicity, as suggested by the name 'mutaprodenafil', remains a concern.

-

Unknown Safety Profile: As an unapproved and clandestinely produced substance, this compound has not undergone any of the rigorous safety and efficacy testing required for legitimate pharmaceutical drugs. Its full toxicological profile is unknown.

Conclusion

The discovery and elucidation of this compound's structure and dual mechanism of action highlight the ongoing challenge of combating the adulteration of dietary supplements with potent, unapproved pharmaceutical ingredients. For the scientific community, it serves as a compelling example of advanced clandestine chemistry and a reminder of the potential dangers lurking in unregulated products. The synergistic pharmacology of this compound, while intriguing from a medicinal chemistry perspective, underscores the significant health risks associated with its use. This guide provides a foundational understanding for researchers and drug development professionals to appreciate the scientific context of this unique and dangerous designer drug. Further research into the specific pharmacology and toxicology of aildenafil and the complete metabolic fate of this compound is warranted to fully comprehend its biological effects.

References

- 1. researchgate.net [researchgate.net]

- 2. Nitrosoprodenafil - Wikipedia [en.wikipedia.org]

- 3. Effect of sildenafil on cyclic nucleotide phosphodiesterase activity, vascular tone and calcium signaling in rat pulmonary artery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The pharmacology of sildenafil, a novel and selective inhibitor of phosphodiesterase (PDE) type 5 - PubMed [pubmed.ncbi.nlm.nih.gov]

Nitroso-prodenafil: A Technical Guide to its Toxicological and Safety Profile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available information on Nitroso-prodenafil. It is intended for research and informational purposes only and does not constitute medical advice. This compound is an unapproved substance, and its safety and efficacy have not been established by regulatory agencies.

Executive Summary

This compound is a synthetic compound identified as a prodrug of aildenafil, a sildenafil analogue. It has been detected as an undeclared adulterant in herbal dietary supplements marketed for sexual enhancement. The toxicology and safety profile of this compound has not been formally investigated through controlled, non-clinical, or clinical studies. However, its chemical structure raises significant safety concerns. The presence of a nitroso moiety suggests a potential for carcinogenic and genotoxic effects. Furthermore, as a dual-function compound exhibiting both phosphodiesterase type 5 (PDE-5) inhibition and potential nitric oxide (NO) donation, there is a high risk of severe cardiovascular adverse effects, including life-threatening hypotension. This technical guide synthesizes the available information on this compound and its parent compound, aildenafil, to provide a comprehensive overview of its potential toxicological and safety risks.

Chemical Identity

-

Compound Name: this compound

-

Chemical Class: Sildenafil analogue; Nitrosamine

-

Prodrug of: Aildenafil

Known and Potential Toxicology

There is a significant lack of formal toxicological data for this compound. The primary concerns are derived from its chemical structure and the known effects of related compounds.

Cardiovascular Toxicity

This compound is a combination of aildenafil, a PDE-5 inhibitor, and a nitrosamine group that can act as a nitric oxide (NO) donor.[1][2] This dual mechanism of action presents a significant risk of synergistic vasodilation, which can lead to a precipitous and potentially fatal drop in blood pressure.[2][3][4][5] The co-administration of PDE-5 inhibitors with organic nitrates is contraindicated for this reason.[4][6] One analysis of a capsule containing this compound found it contained the equivalent of 84 mg of aildenafil and 5.1 mg of nitrogen monoxide.[2][3]

Carcinogenicity and Genotoxicity

Nitrosamines are a class of compounds that are known to be carcinogenic.[2][3][4][5][7] The presence of the nitroso group in this compound raises a strong concern for its potential carcinogenicity.[3][7] Standard in vitro genotoxicity tests, such as the Ames test and mammalian cell micronucleus test, would be necessary to evaluate this risk.

Other Potential Toxicities

As a sildenafil analogue, this compound may share a similar side-effect profile with other PDE-5 inhibitors. These can include headache, flushing, dyspepsia, and visual disturbances.[8] Liver toxicity has been reported in rare cases with sildenafil use.[8]

Aildenafil Safety and Pharmacokinetics

While no formal studies on this compound are available, a multicenter, randomized, double-blind, placebo-controlled crossover trial on its parent compound, aildenafil, in Chinese men with erectile dysfunction provides some insight into the potential effects.

Aildenafil Clinical Trial Data

| Parameter | Aildenafil (60 mg) | Placebo |

| Adverse Events | ||

| Total Events | 24 (in 14 patients) | 1 |

| Treatment-Emergent AEs | 19 (in 10 patients) | Not reported |

| Flushing Sensation | 8.33% | Not reported |

| Nasal Congestion | 5.00% | Not reported |

| Headache | 3.33% | Not reported |

| Pharmacokinetics | ||

| Time to Maximum Plasma Concentration (Tmax) | ~60 minutes | N/A |

| Biological Half-life (t1/2) | 4 hours | N/A |

| Metabolism | Primarily by CYP3A4 in the liver | N/A |

Data sourced from a clinical trial in Chinese men with erectile dysfunction.[9]

Signaling Pathways and Experimental Workflows

Proposed Dual Mechanism of Action

The diagram below illustrates the proposed dual mechanism of action of this compound, leading to enhanced vasodilation.

Caption: Proposed dual mechanism of this compound.

Generalized Workflow for Detection in Supplements

The following diagram outlines a typical experimental workflow for the identification of undeclared synthetic compounds like this compound in dietary supplements.

Caption: Workflow for detecting undeclared compounds.

Experimental Protocols

As no formal toxicological studies have been published for this compound, this section outlines the general methodologies that would be employed to assess the safety of a new chemical entity, along with the analytical methods used for its detection.

General Toxicological Assessment Protocols (Hypothetical)

-

Acute Oral Toxicity (e.g., OECD TG 423): A study to determine the short-term toxicity of a single oral dose. This would typically involve administering the substance to rodents at various dose levels and observing for mortality and clinical signs of toxicity over a 14-day period to determine the LD50.

-

Bacterial Reverse Mutation Test (Ames Test; e.g., OECD TG 471): An in vitro assay to assess the mutagenic potential of the compound using various strains of Salmonella typhimurium and Escherichia coli.

-

In Vitro Mammalian Cell Micronucleus Test (e.g., OECD TG 487): An in vitro test to detect genotoxic damage in mammalian cells by looking for the presence of micronuclei, which contain chromosome fragments or whole chromosomes left behind during cell division.

-

Repeat-Dose Toxicity Study (e.g., 28-day or 90-day oral toxicity study in rodents; OECD TGs 407 & 408): These studies involve daily administration of the substance to animals for a specified period to evaluate the effects on various organs and systems and to determine a No-Observed-Adverse-Effect Level (NOAEL).

Analytical Methods for Detection

The identification of this compound in adulterated supplements has been achieved using a combination of advanced analytical techniques:

-

Liquid Chromatography with Diode Array Detection and Mass Spectrometry (LC-DAD-MS): Used for the separation, detection, and preliminary identification of the compound in complex matrices.[2][3]

-

Tandem Mass Spectrometry (MS-MS) and High-Resolution Mass Spectrometry (HRMS): Provide fragmentation patterns and accurate mass measurements, which are crucial for confirming the molecular formula and structure of the unknown compound.[2][3]

-

Infrared (IR) Spectroscopy: Used to identify the functional groups present in the molecule.[2][3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the atomic structure of the molecule, which is essential for unambiguous structure elucidation.[2][3]

Conclusion and Recommendations

This compound is an unapproved and potentially dangerous compound that has been found in illicit dietary supplements. Its dual mechanism of action as a PDE-5 inhibitor and a potential NO donor poses a significant risk of severe cardiovascular events. Furthermore, its classification as a nitrosamine raises serious concerns about its carcinogenic potential.

For researchers and drug development professionals, the case of this compound highlights the importance of robust analytical surveillance of dietary supplements and the potential for clandestine synthesis of novel, unapproved active pharmaceutical ingredients. Further research into the toxicology of sildenafil analogues and NO-donating drugs is warranted to better understand the risks associated with such compounds. Given the significant safety concerns, any product suspected of containing this compound should be handled with extreme caution and reported to the relevant regulatory authorities.

References

- 1. rivm.nl [rivm.nl]

- 2. The identification of a nitrosated prodrug of the PDE-5 inhibitor aildenafil in a dietary supplement: a Viagra with a pop - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Sildenafil: clinical toxicology profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Comprehensive Review on Nutraceuticals: Therapy Support and Formulation Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 8. europeanreview.org [europeanreview.org]

- 9. Efficacy and safety of aildenafil citrate in Chinese men with erectile dysfunction: a multicenter, randomized, double-blind, placebo-controlled crossover trial - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Nitroso-prodenafil and its Active Metabolite, Aildenafil

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of nitroso-prodenafil and its active metabolite, aildenafil. This compound is a novel prodrug designed to deliver a phosphodiesterase type 5 (PDE5) inhibitor, aildenafil, and nitric oxide (NO), offering a dual mechanism of action for potential therapeutic applications. This document details their chemical structures, relationship, and mechanisms of action. It further provides detailed experimental protocols for their synthesis, in vitro bioactivity assessment, and in vivo efficacy evaluation. Quantitative data, where available, is summarized in structured tables for comparative analysis. Signaling pathways and experimental workflows are visually represented using Graphviz diagrams to facilitate a deeper understanding of their biochemical interactions and experimental design.

Introduction

This compound is a synthetic compound that has been identified as an adulterant in some "herbal" aphrodisiac products. It is structurally related to sildenafil (Viagra) and is designed to act as a prodrug that metabolizes in the body to form aildenafil, a potent phosphodiesterase type 5 (PDE5) inhibitor, and to release nitric oxide (NO).[1] This dual action is of significant interest from a pharmacological perspective, as it combines the established mechanism of PDE5 inhibition with the vasodilatory effects of NO.

Aildenafil, also known as methisosildenafil, is a structural analog of sildenafil.[2] Like sildenafil, it is a selective inhibitor of PDE5, the enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis and in pulmonary vasculature.[3] Inhibition of PDE5 leads to increased levels of cGMP, resulting in smooth muscle relaxation and vasodilation.

The initial structural elucidation of this compound was a subject of scientific debate, with an initial proposal of a nitrosated analogue of sildenafil being later revised to a nitrothioimidazole-methisosildenafil hybrid structure.[4] This guide will refer to the compound as this compound as is common in the literature, while acknowledging the structural revisions.

Chemical Structures and Properties

The chemical structures of aildenafil and the revised structure of this compound are presented below.

Aildenafil:

-

IUPAC Name: 5-[5-[(3S,5R)-3,5-dimethylpiperazin-1-yl]sulfonyl-2-ethoxyphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one[2]

-

Molecular Formula: C₂₃H₃₂N₆O₄S[5]

-

Molecular Weight: 488.61 g/mol [5]

This compound (revised structure):

-

IUPAC Name: 2-[(5-[5-(3,5-Dimethylpiperazine-1-sulfonyl)-2-ethoxyphenyl]-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7-yl)oxy]-N-methyl-N-nitroso-1,3-thiazol-5-amine[1]

-

Molecular Formula: C₂₈H₃₈N₈O₅S₂[1]

-

Molecular Weight: 630.78 g/mol [1]

Table 1: Physicochemical Properties of Aildenafil and Sildenafil

| Property | Aildenafil | Sildenafil |

| Molecular Formula | C₂₃H₃₂N₆O₄S[5] | C₂₂H₃₀N₆O₄S[6] |

| Molecular Weight | 488.61 g/mol [5] | 474.58 g/mol [7] |

| Melting Point | Not available | 189-190 °C[6] |

| Aqueous Solubility | Not available | 3.5 mg/mL[6] |

| IUPAC Name | 5-[5-[(3S,5R)-3,5-dimethylpiperazin-1-yl]sulfonyl-2-ethoxyphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one[2] | 5-[2-ethoxy-5-(4-methylpiperazin-1-ylsulfonyl)phenyl]-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one[6] |

Note: Due to the limited availability of public data for aildenafil, some properties of the structurally similar sildenafil are provided for reference.

Mechanism of Action

This compound exhibits a dual mechanism of action. As a prodrug, it is metabolized to release two active components: aildenafil and nitric oxide.[1]

Aildenafil: PDE5 Inhibition

Aildenafil acts as a competitive inhibitor of phosphodiesterase type 5 (PDE5).[2] PDE5 is the primary enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the smooth muscle cells of the corpus cavernosum and pulmonary arteries.[8]

The signaling pathway is initiated by the release of nitric oxide from nerve endings and endothelial cells during sexual stimulation. NO activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. Elevated cGMP levels activate protein kinase G (PKG), leading to the phosphorylation of several downstream targets that ultimately results in a decrease in intracellular calcium levels and smooth muscle relaxation.[3] This vasodilation increases blood flow to the corpus cavernosum, leading to an erection.

By inhibiting PDE5, aildenafil prevents the breakdown of cGMP, thereby prolonging its signaling effects and enhancing the erectile response to sexual stimulation.[3]

Nitric Oxide Release

In addition to the action of aildenafil, the metabolism of this compound is proposed to release nitric oxide.[1] NO is a potent vasodilator that can directly activate sGC, leading to an increase in cGMP levels and subsequent smooth muscle relaxation, independent of endogenous NO release from nerve endings. This direct release of NO could potentially have a synergistic effect with PDE5 inhibition.

Quantitative Data

Quantitative data on the bioactivity and pharmacokinetics of this compound and aildenafil are not widely available in peer-reviewed literature. The following table provides data for the structurally and functionally similar compound, sildenafil, to serve as a reference point for researchers.

Table 2: In Vitro and In Vivo Data for Sildenafil

| Parameter | Value | Species/System | Reference |

| PDE5 IC₅₀ | 3.9 nM | Human Corpus Cavernosum | Not specified in provided search results |

| Absolute Bioavailability (Oral) | 41% | Human | Not specified in provided search results |

| Time to Peak Plasma Conc. (Tₘₐₓ) | ~60 minutes (fasted) | Human | Not specified in provided search results |

| Plasma Half-life (t₁/₂) | 3-5 hours | Human | Not specified in provided search results |

| Metabolism | Primarily by CYP3A4 (major) and CYP2C9 (minor) | Human Liver Microsomes | Not specified in provided search results |

Experimental Protocols

The following sections detail generalized experimental protocols that can be adapted for the study of this compound and aildenafil.

Synthesis of Aildenafil

The synthesis of aildenafil can be approached using methods analogous to those developed for sildenafil and its derivatives.[9][10][11][12][13] A plausible synthetic route is outlined below.

Protocol:

-

Chlorosulfonation of 2-Ethoxybenzoic Acid: React 2-ethoxybenzoic acid with an excess of chlorosulfonic acid to introduce the sulfonyl chloride group at the 5-position of the phenyl ring.

-

Amidation with 3,5-dimethylpiperazine: The resulting sulfonyl chloride is then reacted with 3,5-dimethylpiperazine to form the corresponding sulfonamide.

-

Coupling with Pyrazole Moiety: The sulfonamide intermediate is coupled with an activated derivative of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid.

-

Cyclization: The final step involves an intramolecular cyclization to form the pyrazolopyrimidinone ring system of aildenafil.

Note: This is a generalized protocol. Reaction conditions, including solvents, temperatures, and catalysts, would need to be optimized.

In Vitro PDE5 Inhibition Assay

The inhibitory activity of aildenafil against PDE5 can be determined using a variety of commercially available assay kits or by developing an in-house assay. A common method involves measuring the amount of GMP produced from the hydrolysis of cGMP by PDE5.[14][15][16][17]

Protocol (based on a fluorescence polarization assay): [17]

-

Reagent Preparation: Prepare assay buffer, recombinant human PDE5A1 enzyme, a fluorescently labeled cGMP substrate (e.g., FAM-cGMP), and a binding agent that recognizes the hydrolyzed phosphate group.

-

Compound Dilution: Prepare a serial dilution of aildenafil in the assay buffer.

-

Assay Plate Setup: In a 96-well plate, add the assay buffer, the diluted aildenafil solutions (or vehicle control), and the PDE5A1 enzyme.

-

Initiation of Reaction: Add the FAM-cGMP substrate to all wells to start the enzymatic reaction. Incubate at a controlled temperature (e.g., 37°C) for a specified time.

-

Termination and Detection: Stop the reaction and add the binding agent. The binding agent will bind to the hydrolyzed GMP, causing a change in fluorescence polarization.

-

Data Analysis: Measure the fluorescence polarization using a suitable plate reader. The IC₅₀ value, the concentration of aildenafil that inhibits 50% of PDE5 activity, can be calculated by fitting the data to a dose-response curve.

In Vitro Nitric Oxide Release Assay

The release of nitric oxide from this compound can be quantified by measuring the accumulation of its stable breakdown products, nitrite and nitrate, in solution. Fluorometric assay kits are commonly used for this purpose.[18][19][20][21][22]

Protocol (Fluorometric Method):

-

Sample Preparation: Incubate this compound in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) at 37°C to allow for the release of NO and its conversion to nitrite and nitrate.

-

Nitrate to Nitrite Conversion: Add nitrate reductase and its cofactor (e.g., NADPH) to the samples to convert all nitrate to nitrite.

-

Fluorometric Reaction: Add a fluorometric probe, such as 2,3-diaminonaphthalene (DAN), which reacts with nitrite in an acidic environment to form a fluorescent triazole product.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer with appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/450 nm).

-

Quantification: Determine the concentration of nitrite in the samples by comparing their fluorescence to a standard curve generated with known concentrations of sodium nitrite.

In Vivo Efficacy Assessment in an Animal Model of Erectile Dysfunction

The in vivo efficacy of aildenafil can be evaluated in established animal models of erectile dysfunction, such as in rats or mice.[23][24][25][26] A common method involves measuring the intracavernosal pressure (ICP) as an indicator of erectile response.

Protocol (Rat Model):

-

Animal Model: Use a validated rat model of erectile dysfunction (e.g., aged rats, diabetic rats, or rats with cavernous nerve injury).

-

Compound Administration: Administer aildenafil or vehicle control to the animals via an appropriate route (e.g., oral gavage).

-

Anesthesia and Surgical Preparation: Anesthetize the animals and surgically expose the carotid artery for blood pressure monitoring (mean arterial pressure, MAP) and the crus of the penis for ICP measurement. Expose the cavernous nerve for electrical stimulation.

-

Electrical Stimulation: Apply electrical stimulation to the cavernous nerve to induce an erectile response.

-

Data Acquisition: Record the ICP and MAP continuously throughout the experiment.

-

Data Analysis: The primary efficacy endpoint is typically the ratio of the maximal ICP to the MAP (ICP/MAP), which provides a measure of erectile function normalized for systemic blood pressure. The total erectile response can also be assessed by calculating the area under the curve (AUC) of the ICP response.

Analytical Detection

The detection and identification of this compound and aildenafil, particularly in the context of adulterated products, rely on advanced analytical techniques.[27][28][29][30][31][32]

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the most widely used technique for the sensitive and selective detection of these compounds. Tandem mass spectrometry allows for the fragmentation of the parent ion, providing structural information that aids in identification.

-

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, enabling the determination of the elemental composition of the compounds and distinguishing them from other substances with similar nominal masses.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the definitive structural elucidation of novel compounds like this compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy can provide information about the functional groups present in the molecules.

Conclusion

This compound and its active metabolite, aildenafil, represent a fascinating case study in the illicit development of designer drugs. The dual mechanism of action, combining PDE5 inhibition and nitric oxide release, highlights a sophisticated understanding of erectile physiology by clandestine chemists. While this combination may offer enhanced efficacy, it also raises significant safety concerns due to the potential for severe hypotension and the carcinogenic risk associated with nitrosamines.[1]